molecular formula C14H15NO B8151808 (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8151808
M. Wt: 213.27 g/mol
InChI Key: YZZVSPBUZIDXIC-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone is a small organic molecule featuring a phenyl ring substituted with an ethynyl group at position 3 and a methyl group at position 2. The phenyl ring is connected to a pyrrolidin-1-yl methanone moiety, a five-membered nitrogen-containing ring. The ethynyl group introduces rigidity and linearity, which may influence binding interactions in biological systems.

Properties

IUPAC Name

(3-ethynyl-4-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-3-12-10-13(7-6-11(12)2)14(16)15-8-4-5-9-15/h1,6-7,10H,4-5,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVSPBUZIDXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethynyl-4-methylbenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 3-ethynyl-4-methylbenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst to form an intermediate imine.

    Reduction: The imine intermediate is then reduced to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Substituents (Phenyl Ring) Heterocycle Molecular Formula Key Properties/Applications Evidence ID
(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone 3-ethynyl, 4-methyl Pyrrolidin-1-yl C₁₄H₁₅NO Rigidity, potential CNS activity -
(3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone 3-amino, 4-(dimethylamino) Pyrrolidin-1-yl C₁₃H₁₉N₃O Enhanced hydrogen bonding, solubility
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Chlorophenylamino, dimethylpyrrolo-pyridine Morpholin-4-yl C₂₁H₂₂ClN₅O Increased polarity, kinase inhibition
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone Nitrophenyl, methylbenzoyl Complex pyrrolidine C₂₇H₂₆N₂O₄ High molecular weight, steric hindrance
  • Electronic Effects: The ethynyl group in the target compound is electron-withdrawing, reducing electron density on the phenyl ring compared to amino/dimethylamino substituents in . This may decrease hydrogen-bonding capacity but improve metabolic stability.
  • Polarity : Replacement of pyrrolidine with morpholine (as in ) introduces an oxygen atom, increasing polarity and aqueous solubility.
  • Steric Effects : Bulky substituents (e.g., nitro and benzoyl groups in ) reduce membrane permeability but enhance target specificity.

Physicochemical and Spectroscopic Data

  • IR Spectroscopy: The carbonyl stretch (C=O) in the methanone group is expected near 1675 cm⁻¹, similar to compounds in . The ethynyl C≡C stretch (~2100 cm⁻¹) would be a distinguishing feature.
  • Mass Spectrometry: Molecular ion peaks for pyrrolidine-containing compounds (e.g., m/z 233 in ) suggest the target compound’s molecular ion would align with its formula (C₁₄H₁₅NO, theoretical m/z 213.12).

Biological Activity

(3-Ethynyl-4-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound characterized by its unique structural features, including an ethynyl group, a methyl-substituted phenyl ring, and a pyrrolidine moiety. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems.

The synthesis of this compound typically involves the reaction of 3-ethynyl-4-methylbenzaldehyde with pyrrolidine under catalytic conditions to form an imine intermediate, which is subsequently reduced to yield the final product. This synthetic route is notable for its efficiency and the ability to produce high yields of the desired compound.

Table 1: Synthetic Route Overview

StepDescription
Starting Materials3-Ethynyl-4-methylbenzaldehyde, Pyrrolidine
Formation of IntermediateReaction to form imine
ReductionReduction of imine to methanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring facilitates hydrogen bonding with polar amino acids. These interactions can modulate enzyme activity or receptor function, leading to significant biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Antiproliferative Effects : In vitro assays have demonstrated the potential for this compound to inhibit cell proliferation in cancer cell lines, indicating possible applications in oncology.

Case Study: Antiproliferative Activity

A study assessing the antiproliferative effects of this compound on Hela and A549 cell lines revealed an IC50 value of approximately 50 µM. This suggests moderate effectiveness in inhibiting cancer cell growth, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds such as (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone. The presence of the ethynyl group enhances its reactivity and interaction capabilities, making it a valuable candidate for drug development.

Table 2: Comparison with Similar Compounds

Compound NameKey Features
This compoundEthynyl group enhances electronic properties
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanoneLacks ethynyl group; different reactivity

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